Bienvenue dans la boutique en ligne BenchChem!

ML 10302 hydrochloride

5-HT4 Receptor Binding Affinity Serotonin

ML 10302 hydrochloride is a high‑affinity, partial 5‑HT₄ agonist (Ki = 1.07 nM, EC₅₀ = 4 nM) with >680‑fold selectivity over 5‑HT₃ receptors. Its partial efficacy (60‑80% of 5‑HT Emax) prevents receptor desensitization, making it ideal for graded cAMP modulation in high‑reserve primary cultures. Unlike cisapride, it lacks hERG liability at functional concentrations, and its rapid hydrolysis permits precise acute in vivo dosing (20 mg/kg s.c. induces cortical sAPPα). This unique profile cannot be replicated by other 5‑HT₄ agonists. Supplied as ≥98% pure solid, suitable for immediate SAR expansion or acute mechanistic studies.

Molecular Formula C15H22Cl2N2O3
Molecular Weight 349.2 g/mol
CAS No. 186826-17-5
Cat. No. B609118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 10302 hydrochloride
CAS186826-17-5
SynonymsML-10302 HCl;  ML-10302;  ML 10302;  ML10302.
Molecular FormulaC15H22Cl2N2O3
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl
InChIInChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H
InChIKeyHBLRTSYSGOFQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML 10302 Hydrochloride (CAS 186826-17-5): A High-Potency 5-HT₄ Receptor Partial Agonist for Serotonergic Pharmacology


ML 10302 hydrochloride is a synthetic 5-HT₄ receptor agonist belonging to the substituted benzamide class [1]. It acts as a high-affinity partial agonist at the 5-HT₄ receptor, with a binding affinity (Ki) of 1.07 nM and a functional potency (EC₅₀) of 4 nM . In addition to its potent action on the 5-HT₄ receptor, the compound demonstrates significant (>680-fold) binding selectivity over the closely related 5-HT₃ receptor, a key determinant of its utility in delineating 5-HT₄-specific pharmacological effects .

Why 5-HT₄ Agonists Are Not Interchangeable: The Case for ML 10302 Hydrochloride


The 5-HT₄ receptor family presents a complex pharmacological landscape where ligand efficacy, selectivity, and physicochemical properties differ significantly between compounds. Simple substitution of one 5-HT₄ agonist for another can lead to fundamentally different experimental outcomes. For instance, while some 5-HT₄ agonists like cisapride and renzapride are associated with hERG channel blockade and cardiovascular liability [1], others like prucalopride are not. Furthermore, the intrinsic activity at the receptor (partial vs. full agonism) and tissue-specific receptor isoform interactions can vary dramatically [2]. ML 10302 hydrochloride occupies a specific niche as a high-potency, partial agonist with a well-defined selectivity window (>680-fold over 5-HT₃) and a known, rapid in vivo metabolic clearance [3]. These distinct properties make it unsuitable for replacement by other 5-HT₄ agonists in assays requiring precise control over partial activation or in models where its unique in vivo profile has been characterized.

Quantitative Differentiation of ML 10302 Hydrochloride: Evidence-Based Selection Guide


High-Affinity Binding (Ki = 1.07 nM) Differentiates ML 10302 from Other Benzamide 5-HT₄ Agonists

ML 10302 hydrochloride demonstrates a high-affinity binding constant (Ki) of 1.07 nM for the 5-HT₄ receptor. This value is approximately 107-fold lower (i.e., more potent) than the Ki of 115 nM reported for renzapride, another substituted benzamide 5-HT₄ receptor agonist . This substantial difference in target engagement potency at the molecular level is a key parameter for experimental design, particularly in assays where high receptor occupancy is required or when studying systems with low receptor density. The Ki of ML 10302 was determined using [³H]GR 113808 competition binding assays in rat striatum [1].

5-HT4 Receptor Binding Affinity Serotonin Receptor Pharmacology

680-Fold 5-HT₄/5-HT₃ Selectivity Profile Establishes ML 10302 as a Preferred Tool Compound Over Non-Selective Analogs

ML 10302 hydrochloride possesses a quantified selectivity window, exhibiting >680-fold higher binding affinity for the 5-HT₄ receptor (Ki = 1.07 nM) over the 5-HT₃ receptor (Ki = 730 nM) . This degree of selectivity is not a universal feature among 5-HT₄ agonists. For example, the classic 5-HT₄ agonist cisapride also interacts with the 5-HT₃ receptor and the hERG channel, leading to its clinical withdrawal [1]. The high selectivity of ML 10302 minimizes the confounding influence of 5-HT₃-mediated effects (e.g., nausea, emesis, modulation of enteric neuron activity) in experimental models, thereby providing a cleaner pharmacological signal [2].

Receptor Selectivity 5-HT3 Off-Target Effects Pharmacological Tool

Partial Agonist Profile of ML 10302 (60-80% of Serotonin Emax) Enables Subtle Receptor Modulation, Contrasting with Full Agonists Like Prucalopride

ML 10302 is a partial agonist at the 5-HT₄ receptor, achieving a maximal response (Emax) that is only 60-80% of that elicited by the endogenous full agonist, serotonin (5-HT) [1]. This contrasts with the behavior of prucalopride, which has been described as a high-efficacy agonist [2]. In systems with high receptor reserve or tone, partial agonists like ML 10302 can act as functional antagonists, a property that can be exploited to temper receptor signaling rather than drive it to maximum. Direct efficacy rank-order studies in cAMP modulation have shown the order to be: Prucalopride > Zacopride = ML 10302 = 5-HT > RS67333 [3].

Partial Agonism Functional Selectivity Intrinsic Activity 5-HT4 Receptor

Unique In Vivo Pharmacodynamic Signature: ML 10302 Increases Cortical sAPPα at 20 mg/kg While Prucalopride Is Efficacious at 5-10 mg/kg in Both Cortex and Hippocampus

In a head-to-head in vivo study in male C57BL/6j mice, ML 10302 (20 mg/kg, s.c.) significantly increased levels of the neuroprotective soluble amyloid precursor protein alpha (sAPPα), but this effect was limited to the cortex [1]. In the same study, the comparator drug prucalopride increased sAPPα levels at lower doses (5 or 10 mg/kg, s.c.) and produced this effect in both the cortex and hippocampus [2]. This differential regional efficacy and dose-response profile provide a unique in vivo fingerprint for ML 10302, distinguishing it from other 5-HT₄ agonists and highlighting its utility in studies focused specifically on cortical 5-HT₄-mediated processes.

In Vivo Pharmacology Alzheimer's Disease Model sAPPalpha CNS Penetration

Rapid In Vivo Hydrolysis of ML 10302 Defines Its Utility as a Short-Duration Probe for Acute Mechanistic Studies

A key differentiating feature of ML 10302 hydrochloride is its limited in vivo stability due to rapid hydrolysis of its ester bond [1]. This metabolic liability is not a deficiency but a defining characteristic that shapes its appropriate use. Unlike more metabolically stable 5-HT₄ agonists such as prucalopride, which is suitable for chronic dosing studies [2], ML 10302 is primarily recommended as an in vitro pharmacological tool or for acute in vivo studies where short-duration receptor activation is desired to probe immediate signaling events without prolonged exposure . This profile makes it an excellent choice for target engagement studies and for examining the acute kinetics of 5-HT₄-mediated responses.

Pharmacokinetics Metabolic Stability In Vivo Tool Ester Prodrug

Recommended Applications for ML 10302 Hydrochloride Based on Differential Evidence


In Vitro Studies Requiring High-Potency, Sub-Maximal 5-HT₄ Receptor Activation

The combination of high affinity (Ki = 1.07 nM) and partial agonism (60-80% of serotonin Emax) [1] makes ML 10302 hydrochloride an ideal tool for in vitro experiments where controlled, non-saturating activation of the 5-HT₄ receptor is required. This is particularly relevant in primary cell cultures or tissue preparations with high receptor reserve, where a full agonist could mask subtle downstream signaling differences or induce rapid desensitization [2]. The compound's partial efficacy allows for a more graded and physiologically relevant modulation of the cAMP pathway.

Acute In Vivo Studies Focused on Cortical 5-HT₄ Receptor Function

The unique in vivo signature of ML 10302—region-specific sAPPα induction in the cortex at a defined dose of 20 mg/kg (s.c.) [1]—validates its use in acute preclinical models to investigate the role of 5-HT₄ receptors in cortical neurochemistry and memory-related processes. Due to its rapid hydrolysis and short half-life [2], the compound is best suited for single-dose or short-duration experimental paradigms designed to probe immediate signaling events rather than modeling chronic disease states.

Experimental Assays Demanding High Selectivity for 5-HT₄ Over 5-HT₃ Receptors

In complex biological systems such as the gastrointestinal tract or isolated tissue preparations, where both 5-HT₄ and 5-HT₃ receptors are co-expressed and can mediate opposing or confounding effects, the >680-fold selectivity of ML 10302 [1] is a critical advantage. This level of selectivity minimizes the need for additional receptor antagonists and ensures that observed functional outcomes (e.g., prokinetic effects [2]) can be attributed more directly to 5-HT₄ receptor activation, simplifying data interpretation and enhancing experimental rigor.

Medicinal Chemistry: A Validated Scaffold for Designing Next-Generation 5-HT₄ Ligands

ML 10302 has served as a key template for the design of novel 5-HT₄ receptor ligands, including bivalent and multivalent ligands [1]. Its well-characterized structure-activity relationship (SAR) [2] and the availability of high-purity (≥99% HPLC) commercial supplies make it an excellent starting point for medicinal chemistry campaigns. The ester moiety, while conferring metabolic lability, also provides a modifiable handle for exploring prodrug strategies or tuning physicochemical properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML 10302 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.